molecular formula C23H23N5O3 B12180100 N-butyl-N-methyl-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

N-butyl-N-methyl-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B12180100
M. Wt: 417.5 g/mol
InChI Key: ISLCZZGIRKMPBS-UHFFFAOYSA-N
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Description

N-butyl-N-methyl-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazole ring, which is known for its wide range of biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-butyl-N-methyl-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide involves several steps. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to produce 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired compound. Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

N-butyl-N-methyl-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Scientific Research Applications

N-butyl-N-methyl-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-butyl-N-methyl-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring in the compound can bind to enzymes and inhibit their activity, thereby affecting various biological pathways. This inhibition can lead to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

N-butyl-N-methyl-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-butyl-N-methyl-1,3-dioxo-2-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-3-4-11-26(2)21(29)17-7-10-19-20(12-17)23(31)28(22(19)30)18-8-5-16(6-9-18)13-27-15-24-14-25-27/h5-10,12,14-15H,3-4,11,13H2,1-2H3

InChI Key

ISLCZZGIRKMPBS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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